1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea
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Overview
Description
1-(3-chlorophenyl)-3-cyclopropyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
- Synthesis and Antimicrobial Activities : Studies have explored the synthesis of compounds related to "3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea" through reactions with different aryl ketones, leading to the creation of chalcones, oxopyrimidines, and thiopyrimidines. These compounds demonstrated significant antimicrobial activities against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Ladani et al., 2009), (Joshi et al., 2012).
Material Science and Electrooptic Applications
- Optoelectronic Device Fabrication : Research on novel chalcone derivatives, including "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one," a compound with a structure similar to the one , revealed significant electrooptic properties. Such materials exhibit high second and third harmonic generation values, indicating their potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Drug Discovery and Medicinal Chemistry
- Anticancer Agents : The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and their evaluation as anticancer agents highlighted the significance of similar structures in medicinal chemistry. These compounds showed potent antiproliferative effects against various cancer cell lines, with certain derivatives demonstrating inhibitory activities comparable to established drugs (Feng et al., 2020).
Chemical Synthesis
- Efficient Synthesis Methods : Innovative synthesis approaches for imidazo[1,2-a]pyridines and related structures have been developed, emphasizing the importance of such compounds in chemical research. These methods include tandem carbamoyl chloride amination and palladium-catalyzed intramolecular urea cyclization, providing high-throughput access to diverse heterocyclic systems (Lach & Koza, 2012), (Wang et al., 2022).
Future Directions
Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new drugs based on this scaffold, especially for treating tuberculosis . Therefore, the future direction may involve further exploration and development of imidazo[1,2-a]pyridine derivatives for various therapeutic applications .
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyridine moiety , which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Compounds with this moiety have a wide range of applications in medicinal chemistry . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(10-13)21-18(24)23(15-7-8-15)12-16-11-20-17-6-1-2-9-22(16)17/h1-6,9-11,15H,7-8,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMCXVSKTSUCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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